5-Chloro-2-(4-ethylphenoxy)aniline
Overview
Description
5-Chloro-2-(4-ethylphenoxy)aniline is an organic compound with the molecular formula C14H14ClNO and a molecular weight of 247.72 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of a chloro group, an ethylphenoxy group, and an aniline moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-ethylphenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 5-chloro-2-nitroaniline with 4-ethylphenol under basic conditions, followed by reduction of the nitro group to an amine . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactors and more efficient catalytic systems to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-ethylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically target the nitro group (if present in intermediates) to form the amine.
Substitution: Nucleophilic aromatic substitution reactions are common, especially involving the chloro group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon or hydrogen gas under pressure.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces the corresponding amine .
Scientific Research Applications
5-Chloro-2-(4-ethylphenoxy)aniline is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action for 5-Chloro-2-(4-ethylphenoxy)aniline involves its interaction with specific molecular targets, such as proteins or enzymes. The chloro and ethylphenoxy groups can participate in various binding interactions, influencing the compound’s activity and specificity . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Another aniline derivative with two chloro groups, used in the production of dyes and herbicides.
4-Chloro-2-nitroaniline: Used as an intermediate in the synthesis of other chemicals and dyes.
2-(4-Ethylphenoxy)aniline: Similar structure but without the chloro group, used in various organic synthesis applications.
Uniqueness
The presence of both chloro and ethylphenoxy groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
5-chloro-2-(4-ethylphenoxy)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-2-10-3-6-12(7-4-10)17-14-8-5-11(15)9-13(14)16/h3-9H,2,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOCMIYLDBQJBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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